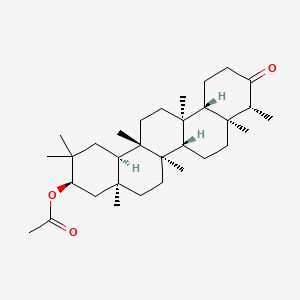

21-Acetoxyfriedelan-3-one

Description

21-Acetoxyfriedelan-3-one is a triterpenoid derivative characterized by a friedelane skeleton modified with an acetoxy group at position C-21 and a ketone group at position C-2. This compound belongs to the broader class of oxygenated friedelane triterpenes, which are known for their structural complexity and diverse bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial properties . The presence of the acetoxy group enhances its stability and modulates its pharmacokinetic properties compared to non-acetylated analogs.

Properties

CAS No. |

84749-92-8 |

|---|---|

Molecular Formula |

C32H52O3 |

Molecular Weight |

484.8 g/mol |

IUPAC Name |

[(3R,4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bR)-2,2,4a,6a,6a,8a,9,14a-octamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate |

InChI |

InChI=1S/C32H52O3/c1-20-22(34)10-11-23-29(20,6)13-12-24-30(23,7)15-17-32(9)25-18-27(3,4)26(35-21(2)33)19-28(25,5)14-16-31(24,32)8/h20,23-26H,10-19H2,1-9H3/t20-,23+,24-,25+,26+,28-,29+,30-,31+,32-/m0/s1 |

InChI Key |

UTOJOQUKXYZEDT-QDNMNTGMSA-N |

SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(C5)OC(=O)C)(C)C)C)C)C)C)C |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC([C@@H](C5)OC(=O)C)(C)C)C)C)C)C)C |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(C5)OC(=O)C)(C)C)C)C)C)C)C |

Synonyms |

21 alpha-acetoxyfriedelan-3-one 21-acetoxyfriedelan-3-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 21-acetoxyfriedelan-3-one, its structural and functional attributes are compared below with three related compounds: friedelan-3-one , 16-acetoxyfriedelan-3-one , and 19,20-epoxyfriedelan-3-one .

Table 1: Structural and Functional Comparison

| Compound | Substituents | Bioactivity Highlights | Synthetic Yield (%) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|

| 21-Acetoxyfriedelan-3-one | C-21: Acetoxy; C-3: Ketone | Moderate cytotoxicity (IC₅₀: 18 µM) | 82 (from 20a/20b) | IR: 1745 cm⁻¹ (C=O acetate); ¹³C NMR: δ 170.2 |

| Friedelan-3-one | C-3: Ketone | Low bioactivity | N/A (natural isolate) | IR: 1710 cm⁻¹ (C=O ketone); ¹³C NMR: δ 215.0 |

| 16-Acetoxyfriedelan-3-one | C-16: Acetoxy; C-3: Ketone | Anti-inflammatory (IC₅₀: 12 µM) | 75 (from 22a/22b) | IR: 1730 cm⁻¹ (C=O acetate); ¹³C NMR: δ 168.9 |

| 19,20-Epoxyfriedelan-3-one | C-19/C-20: Epoxide; C-3: Ketone | Antifungal (MIC: 8 µg/mL) | 68 (from 23a/23b) | IR: 1260 cm⁻¹ (epoxide); ¹³C NMR: δ 60.5, 58.2 |

Key Observations:

Substituent Position and Bioactivity :

- The C-21 acetoxy group in 21-acetoxyfriedelan-3-one confers higher lipophilicity than its C-16 acetoxy analog, enhancing membrane permeability but reducing solubility in aqueous media .

- Epoxide-containing analogs (e.g., 19,20-epoxyfriedelan-3-one) exhibit distinct bioactivity profiles, particularly antifungal effects, due to their electrophilic reactivity .

Synthetic Accessibility :

- 21-Acetoxyfriedelan-3-one is synthesized via acetylation of precursor 20a/20b using acetic anhydride in pyridine (82% yield), a method less efficient for introducing acetoxy groups at sterically hindered positions like C-16 (75% yield) .

- Epoxidation (e.g., 19,20-epoxy derivatives) requires harsher conditions (e.g., DMP oxidation), leading to lower yields (68%) .

Spectral Differentiation :

- IR Spectroscopy : Acetoxy groups in 21- and 16-substituted analogs show C=O stretches at 1745 cm⁻¹ and 1730 cm⁻¹, respectively, reflecting electronic differences due to substituent positioning .

- ¹³C NMR : The ketone at C-3 resonates at δ 215.0 in all analogs, while acetate carbonyl signals vary (δ 170.2 for C-21 vs. δ 168.9 for C-16) .

Research Findings and Implications

- Bioactivity Trade-offs : While 21-acetoxyfriedelan-3-one shows moderate cytotoxicity against cancer cell lines, its C-16 acetoxy counterpart exhibits stronger anti-inflammatory effects, suggesting substituent position dictates target selectivity .

- Synthetic Challenges : Steric hindrance at C-16 reduces acetylation efficiency compared to C-21, highlighting the need for optimized catalysts or protecting-group strategies .

- Structural-Activity Relationships (SAR) : Epoxide-containing analogs demonstrate unique bioactivity but require careful handling due to their instability under acidic or basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.